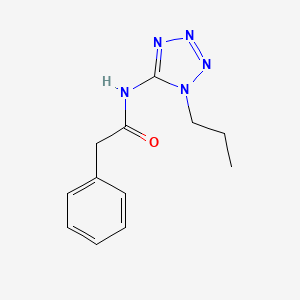
2,2'-(2,5-furandiyl)bis-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2'-(2,5-furandiyl)bis-1,3-benzothiazole, also known as FFBT, is a heterocyclic organic compound that has gained significant attention in scientific research. FFBT has a unique structural arrangement that makes it an attractive molecule for various applications in the fields of material science, organic chemistry, and medicinal chemistry.
Mechanism of Action
The mechanism of action of 2,2'-(2,5-furandiyl)bis-1,3-benzothiazole is not fully understood, but it is believed to involve the chelation of metal ions and the inhibition of metal-mediated oxidative stress. 2,2'-(2,5-furandiyl)bis-1,3-benzothiazole has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
2,2'-(2,5-furandiyl)bis-1,3-benzothiazole has been shown to have a low toxicity profile and does not exhibit any significant side effects. 2,2'-(2,5-furandiyl)bis-1,3-benzothiazole has been shown to have antioxidant properties and can inhibit the formation of reactive oxygen species. 2,2'-(2,5-furandiyl)bis-1,3-benzothiazole has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
2,2'-(2,5-furandiyl)bis-1,3-benzothiazole has several advantages for lab experiments. 2,2'-(2,5-furandiyl)bis-1,3-benzothiazole is easy to synthesize, has a high yield, and is stable under various conditions. 2,2'-(2,5-furandiyl)bis-1,3-benzothiazole is also highly fluorescent, making it an effective probe for detecting metal ions in biological samples. However, 2,2'-(2,5-furandiyl)bis-1,3-benzothiazole has some limitations in lab experiments. 2,2'-(2,5-furandiyl)bis-1,3-benzothiazole is not soluble in water, which can limit its use in biological assays. 2,2'-(2,5-furandiyl)bis-1,3-benzothiazole also has limited photostability, which can affect its fluorescence properties.
Future Directions
There are several future directions for 2,2'-(2,5-furandiyl)bis-1,3-benzothiazole research. One area of research is the development of 2,2'-(2,5-furandiyl)bis-1,3-benzothiazole-based materials for applications in optoelectronics and sensing. Another area of research is the optimization of 2,2'-(2,5-furandiyl)bis-1,3-benzothiazole synthesis methods to improve yield and reduce the use of hazardous reagents. In medicinal chemistry, 2,2'-(2,5-furandiyl)bis-1,3-benzothiazole can be further explored as a potential therapeutic agent for various diseases such as cancer and Alzheimer's disease. Overall, 2,2'-(2,5-furandiyl)bis-1,3-benzothiazole has significant potential for various scientific research applications and warrants further investigation.
Synthesis Methods
2,2'-(2,5-furandiyl)bis-1,3-benzothiazole can be synthesized using a simple one-pot reaction of 2-aminobenzothiazole and 2,5-furandicarboxylic acid in the presence of a dehydrating agent such as thionyl chloride. The yield of 2,2'-(2,5-furandiyl)bis-1,3-benzothiazole can be improved by using a solvent-free reaction and optimizing the reaction conditions such as temperature and time.
Scientific Research Applications
2,2'-(2,5-furandiyl)bis-1,3-benzothiazole has been extensively studied for its various scientific research applications. 2,2'-(2,5-furandiyl)bis-1,3-benzothiazole is an effective fluorescent probe for detecting metal ions such as copper and zinc in biological samples. 2,2'-(2,5-furandiyl)bis-1,3-benzothiazole has also been used as a building block for the synthesis of various organic materials such as conjugated polymers, liquid crystals, and organic semiconductors. In medicinal chemistry, 2,2'-(2,5-furandiyl)bis-1,3-benzothiazole has shown promising results as an anti-cancer agent and as a potential therapeutic agent for Alzheimer's disease.
properties
IUPAC Name |
2-[5-(1,3-benzothiazol-2-yl)furan-2-yl]-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10N2OS2/c1-3-7-15-11(5-1)19-17(22-15)13-9-10-14(21-13)18-20-12-6-2-4-8-16(12)23-18/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPZLMUYUIBRMGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(O3)C4=NC5=CC=CC=C5S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(1,3-Benzothiazol-2-YL)-2-furyl)-1,3-benzothiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 5-acetyl-4-methyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5887576.png)



![3-{4-[(cyclohexylamino)sulfonyl]phenyl}propanoic acid](/img/structure/B5887593.png)
![5-[(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5887595.png)
![N-(2,6-dimethylphenyl)-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B5887597.png)
![3,5-dichloro-4-[(2-fluorobenzyl)oxy]benzaldehyde](/img/structure/B5887599.png)

![4-[(4-methoxy-1-naphthyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5887607.png)
![2-[(2,3-dichlorobenzyl)(propyl)amino]ethanol](/img/structure/B5887626.png)
![N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide](/img/structure/B5887652.png)
![4-(2-chlorobenzyl)-N-[(3-methyl-2-thienyl)methylene]-1-piperazinamine](/img/structure/B5887665.png)
